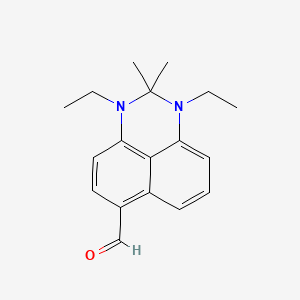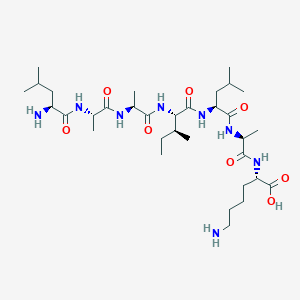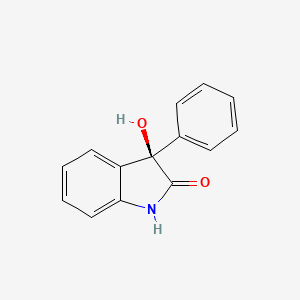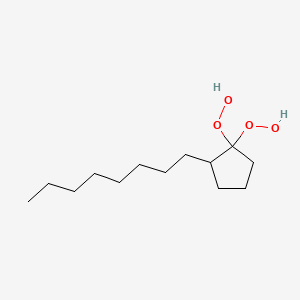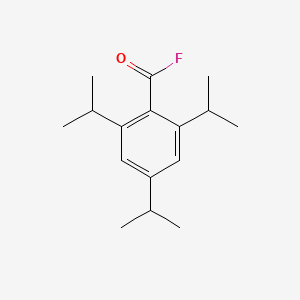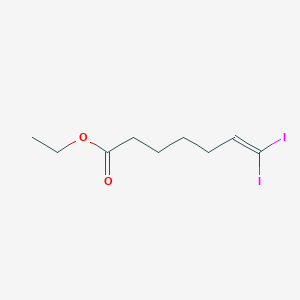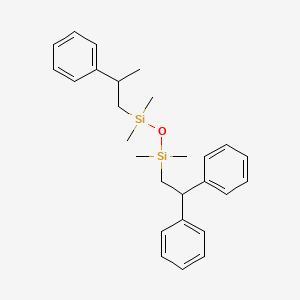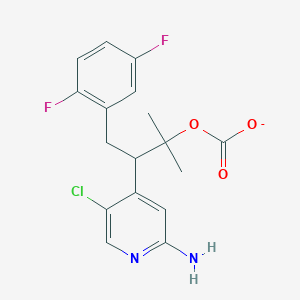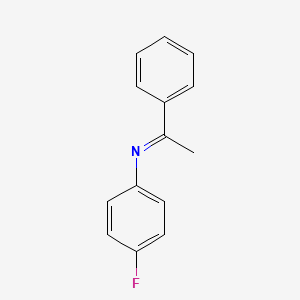![molecular formula C13H10ClNO3S B14216203 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- CAS No. 830331-52-7](/img/structure/B14216203.png)
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a 4-chlorobenzoyl amino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- typically involves multiple steps. One common method starts with the thiophene ring, which is then functionalized to introduce the carboxylic acid group. The 4-chlorobenzoyl amino methyl group is introduced through a series of reactions involving amide formation and subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with only a carboxylic acid group on the thiophene ring.
4-Chlorobenzoyl chloride: A precursor used in the synthesis of the target compound.
2-Acetylthiophene: Another thiophene derivative with different functional groups.
Uniqueness
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
830331-52-7 |
|---|---|
Molecular Formula |
C13H10ClNO3S |
Molecular Weight |
295.74 g/mol |
IUPAC Name |
5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c14-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) |
InChI Key |
RCYXVQVTMWWRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


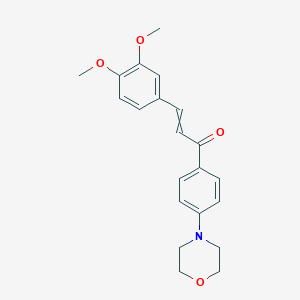
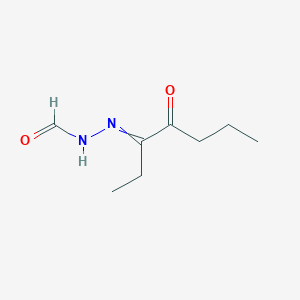
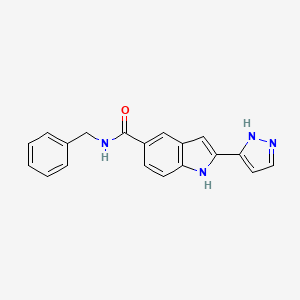
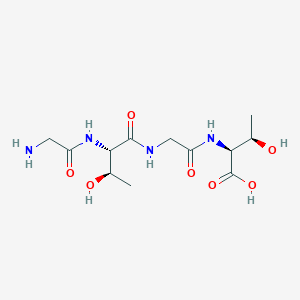
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
